molecular formula C20H23N5O5 B2375236 methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 887888-84-8

methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2375236
CAS No.: 887888-84-8
M. Wt: 413.434
InChI Key: RWLNKUSOFPAWOM-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a type of organic compound that has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine and its derivatives have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved a multicomponent condensation of various starting materials .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques allow for the identification of the compound’s molecular weight, chemical shifts, and other structural characteristics.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve a multicomponent condensation of various starting materials . The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as high-resolution mass spectrometry . This would provide information about the compound’s molecular weight and other related properties.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Thiazolidin Derivatives : Research has shown the synthesis of methyl thiazolidin acetates using compounds similar to methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, demonstrating their potential in creating various thiazolidin derivatives (Vas’kevich et al., 2004).

  • Formation of Pyrimidine Derivatives : A study explored the transformation of compounds like the subject chemical into pyrimidine derivatives, highlighting its role in diverse chemical syntheses (Žugelj et al., 2009).

  • Development of Pyridin Derivatives : The compound has been used in synthesizing pyridin- and pyrimidin-2-yl acetates, indicating its utility in the synthesis of complex heterocyclic compounds (Morgentin et al., 2009).

Biological and Pharmacological Research

  • Aldose Reductase Inhibition : Derivatives of the compound have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications, demonstrating potential pharmaceutical applications (Ali et al., 2012).

  • Anticancer Potential : Certain derivatives synthesized from the compound have shown cytotoxic activity against cancer cell lines, suggesting its use in developing new anticancer agents (Al-Sanea et al., 2020).

  • Carrier for Active Compounds : Studies have used derivatives of the compound in the development of polymeric materials for carrying active compounds like anticancer drugs, indicating its role in slow-release drug delivery systems (Helaly et al., 2014).

Crystal Structure and Material Science

  • Crystal Structure Analysis : Research involving similar compounds has provided insights into molecular structures and crystal packing, important for understanding material properties and pharmaceutical formulation (Mao et al., 2015).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown promising neuroprotective and anti-inflammatory properties . These properties are observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . This could potentially lead to the development of new therapeutic agents for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5/c1-12-9-23(13-5-7-14(29-3)8-6-13)19-21-17-16(24(19)10-12)18(27)25(11-15(26)30-4)20(28)22(17)2/h5-8,12H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLNKUSOFPAWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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